molecular formula C12H7F4NO B6368502 5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% CAS No. 1261896-25-6

5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368502
CAS RN: 1261896-25-6
M. Wt: 257.18 g/mol
InChI Key: AKYJREAMPLRDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% (5-F-3-TFMP-2-HOP), is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various biochemical and physiological experiments. It has unique properties that make it an effective tool for researchers. 5-F-3-TFMP-2-HOP is a hydroxypyridine derivative of the fluoro-3-trifluoromethylphenyl group. It has a high purity of 95%, making it suitable for use in a range of experiments.

Scientific Research Applications

5-F-3-TFMP-2-HOP is used in a range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in photochemical reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-F-3-TFMP-2-HOP has also been used in the synthesis of fluorescent dyes, as a fluorescent labeling agent, and as a fluorescent imaging reagent.

Mechanism of Action

5-F-3-TFMP-2-HOP is a versatile compound that can be used in a variety of biochemical and physiological experiments. It has a unique mechanism of action that makes it an effective tool for researchers. 5-F-3-TFMP-2-HOP acts as an inhibitor of enzymes, such as proteases and phosphatases. It also acts as an inhibitor of protein-protein interactions, and it is a potent inhibitor of protein-nucleic acid interactions. Additionally, it can be used to modulate the activity of transcription factors, and it has been used to study the role of specific proteins in cell signaling pathways.
Biochemical and Physiological Effects
5-F-3-TFMP-2-HOP has a wide range of biochemical and physiological effects. It is a potent inhibitor of several enzymes, including proteases and phosphatases. It can modulate the activity of transcription factors and has been used to study the role of specific proteins in cell signaling pathways. Additionally, it has been used to study the effects of environmental toxins on the human body.

Advantages and Limitations for Lab Experiments

5-F-3-TFMP-2-HOP has several advantages for use in lab experiments. It has a high purity of 95%, which makes it an ideal reagent for use in a range of experiments. Additionally, it has a wide range of applications in scientific research, making it a versatile compound. However, it also has some limitations. It is a potent inhibitor of several enzymes, which can limit its use in certain experiments. Additionally, it has a short shelf life, which means that it must be used quickly after synthesis.

Future Directions

5-F-3-TFMP-2-HOP has a wide range of potential applications in scientific research. The following are some potential future directions for research with 5-F-3-TFMP-2-HOP:
• Further studies of its mechanism of action and its effects on cell signaling pathways.
• Development of new synthesis methods for 5-F-3-TFMP-2-HOP with improved yields and higher purity.
• Investigation of its potential applications in the synthesis of pharmaceuticals and agrochemicals.
• Exploration of its potential use as a fluorescent imaging reagent.
• Investigation of its potential use in the development of new fluorescent dyes.
• Studies of its effects on the human body and its potential use in the treatment of certain diseases.
• Investigation of its potential use in the detection and treatment of environmental toxins.
• Exploration of its potential use in the development of new materials.

Synthesis Methods

5-F-3-TFMP-2-HOP can be synthesized in a two-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethylphenyl bromide with sodium hydroxide in an aqueous solution. This reaction produces a sodium salt of 5-fluoro-3-trifluoromethylphenyl-2-hydroxypyridine. The second step involves the reaction of the sodium salt with hydrochloric acid in an aqueous solution. This reaction produces 5-F-3-TFMP-2-HOP with a purity of 95%.

properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-8(7-4-5-10(18)17-6-7)2-1-3-9(11)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYJREAMPLRDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683153
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine

CAS RN

1261896-25-6
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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